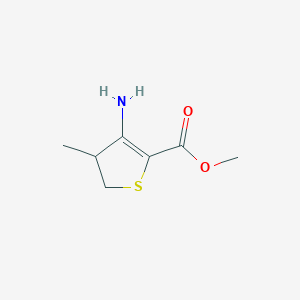

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-3-methyl-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUBACFPTYUTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390670 | |

| Record name | Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125089-02-3 | |

| Record name | Methyl 3-amino-4,5-dihydro-4-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125089-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-amino-2-(methoxycarbonyl)-4,5-dihydrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate and its Dihydro Analogue

A Note on the Target Compound: This guide addresses the user's query on Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate . Initial research confirms the existence of this compound, identified by the CAS Number 125089-02-3.[1] However, publicly available data regarding its synthesis, experimental protocols, and biological activity is scarce.

Conversely, a closely related aromatic analogue, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS Number: 85006-31-1), is extensively documented.[2][3][4][5] This compound serves as a crucial intermediate in the pharmaceutical industry.[4] Given the limited information on the dihydro- variant, this guide will provide a comprehensive overview of the well-researched aromatic compound, structured to meet the detailed requirements of the original query.

This compound

This section summarizes the limited available data for the requested dihydrothiophene derivative.

Chemical and Physical Properties

Quantitative data for this compound is largely based on computational predictions.

| Property | Value | Source |

| CAS Number | 125089-02-3 | ChemicalBook[1] |

| Molecular Formula | C7H11NO2S | ChemicalBook[1] |

| Molecular Weight | 173.23 g/mol | ChemicalBook[1] |

| Boiling Point (Predicted) | 292.2 ± 40.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.214 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 4.73 ± 0.40 | ChemicalBook[1] |

Due to the lack of published experimental data, detailed protocols and biological activity for this specific molecule cannot be provided. The remainder of this guide will focus on its aromatic counterpart.

Methyl 3-amino-4-methylthiophene-2-carboxylate: A Comprehensive Technical Overview

This compound is a key building block in organic synthesis, most notably in the production of the local anesthetic Articaine.[4]

Chemical and Physical Properties

The properties of this aromatic thiophene derivative are well-characterized.

| Property | Value | Source |

| CAS Number | 85006-31-1 | PubChem[2][5], Sigma-Aldrich[3] |

| Molecular Formula | C7H9NO2S | PubChem[2][5], Sigma-Aldrich[3] |

| Molecular Weight | 171.22 g/mol | PubChem[2][5], Sigma-Aldrich[3] |

| Melting Point | 85-88 °C | Sigma-Aldrich[3] |

| IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate | PubChem[2][5] |

| Synonyms | 3-Amino-4-methylthiophene-2-carboxylic Acid Methyl Ester, 3-Aminoarticaine | PubChem[2][5] |

Experimental Protocols: Synthesis

The synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate can be achieved via the reaction of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[6]

Objective: To synthesize Methyl 3-amino-4-methylthiophene-2-carboxylate.

Materials:

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g)

-

Hydroxylamine hydrochloride (0.69 g)

-

Acetonitrile (13 ml)

-

Dry ether (50 ml)

-

Kieselguhr

-

Ammonia solution

-

Sodium sulphate

Procedure:

-

Dissolve 1.74 g of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 ml of acetonitrile and bring the solution to a boil.[6]

-

Add 0.69 g of hydroxylamine hydrochloride to the boiling solution.[6]

-

Reflux the mixture for 5 hours.[6]

-

Cool the reaction mixture in an ice bath.[6]

-

Add 50 ml of dry ether, which will produce a sticky precipitate.[6]

-

Filter the precipitate with the aid of kieselguhr.[6]

-

Slurry the kieselguhr with water and filter.[6]

-

Basify the filtrate with ammonia and extract with ether twice.[6]

-

Combine the ether extracts, dry over sodium sulphate, filter, and evaporate to yield the final product.[6]

Expected Yield: 1.1 g (64%) with a melting point of 82°-83°C.[6]

Applications in Drug Development

The primary application of Methyl 3-amino-4-methylthiophene-2-carboxylate is its role as a key intermediate in the synthesis of Articaine, a widely used dental local anesthetic.[4] Articaine is unique among local anesthetics as it contains a thiophene ring.[4]

Below is a diagram illustrating the logical flow of Articaine synthesis starting from this intermediate.

Key Chemical Reactions: Palladium-Catalyzed Direct Arylation

Methyl 3-amino-4-methylthiophene-2-carboxylate can undergo palladium-catalyzed direct C-H arylation at the 5-position of the thiophene ring.[7] This reaction allows for the introduction of various aryl groups, creating a library of substituted thiophene derivatives for further investigation in drug discovery and material science.

The general workflow for this reaction is depicted below.

This reaction is significant as the choice of base, such as potassium acetate, is crucial to inhibit competing amination reactions.[7] The process has been successfully used with a variety of aryl halides, including functionalized iodoanilines and bromonaphthalenes.[7]

References

- 1. 4-METHYL-3-AMINO-2-(METHOXYCARBONYL)-4,5-DIHYDROTHIOPHENE | 125089-02-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

Elucidation of the Molecular Structure: A Technical Guide to Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the local anesthetic Articaine. This document details the analytical data and experimental protocols essential for its characterization.

Molecular Structure and Physicochemical Properties

Methyl 3-amino-4-methylthiophene-2-carboxylate is a substituted thiophene with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . The structural integrity of the molecule is established through a combination of spectroscopic techniques.

| Property | Value | Source |

| IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate | PubChem |

| CAS Number | 85006-31-1 | Sigma-Aldrich |

| Molecular Formula | C₇H₉NO₂S | Sigma-Aldrich |

| Molecular Weight | 171.22 | Sigma-Aldrich |

| Melting Point | 85-88 °C | Sigma-Aldrich |

| Appearance | Not specified, likely crystalline solid | - |

| SMILES | COC(=O)c1scc(C)c1N | Sigma-Aldrich |

| InChI | 1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 | Sigma-Aldrich |

| InChIKey | YICRPERKKBDRSP-UHFFFAOYSA-N | Sigma-Aldrich |

Spectroscopic Data for Structural Confirmation

The elucidation of the precise arrangement of atoms and functional groups within the molecule is accomplished through the analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

A singlet for the methyl group attached to the thiophene ring (C4-CH₃).

-

A singlet for the methyl group of the ester functionality (COOCH₃).

-

A singlet for the proton on the thiophene ring (C5-H).

-

A broad singlet for the amine protons (NH₂), which may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the two methyl carbons.

-

Four signals for the carbons of the thiophene ring, with varying chemical shifts due to the different substituents.

-

A signal for the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The NIST Chemistry WebBook and PubChem provide access to the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, broad | N-H stretching vibrations of the primary amine |

| ~3100-3000 | Medium | C-H stretching vibrations of the aromatic thiophene ring and methyl groups |

| ~1680-1710 | Strong, sharp | C=O stretching vibration of the ester carbonyl group |

| ~1600-1450 | Medium | C=C stretching vibrations of the thiophene ring and N-H bending vibrations |

| ~1250-1000 | Strong | C-O stretching vibrations of the ester group and C-N stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum is available through the NIST Chemistry WebBook and PubChem.

| m/z | Relative Intensity | Assignment |

| 171 | High | Molecular ion [M]⁺ |

| 140 | High | Loss of the methoxy group (-OCH₃) from the molecular ion |

| 139 | Highest (Base Peak) | Loss of methanol (-CH₃OH) from the molecular ion |

| 112 | Medium | Further fragmentation, possibly involving loss of CO from the [M-OCH₃]⁺ fragment |

Experimental Protocols

Synthesis of Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

A common and efficient method for the synthesis of this compound is a variation of the Gewald reaction. The following protocol is based on a documented procedure.

Materials:

-

Methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate

-

Hydroxylamine hydrochloride

-

Anhydrous ferric chloride (FeCl₃)

-

Cyanuric chloride

-

N,N-Dimethylformamide (DMF)

-

25% Ammonia water

-

Water

Procedure:

-

Dissolve 87 g (0.5 mole) of methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate in 435 ml of N,N-dimethylformamide.

-

Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mole) of cyanuric chloride to the solution.

-

Add 48.6 g (0.7 mole) of hydroxylamine hydrochloride to the reaction mixture.

-

Heat the mixture and maintain the temperature between 70-90°C for 4 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.

-

Filter the precipitate to obtain a filter cake.

-

Wash the filter cake with 500 ml of water.

-

Dry the product to obtain methyl 3-amino-4-methylthiophene-2-carboxylate.

Yield: Approximately 82.5 g (96.5% yield).

Spectroscopic Analysis

-

NMR: Samples should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

MS: The mass spectrum can be recorded on a mass spectrometer using electron ionization (EI) or other suitable ionization techniques.

Logical Workflow and Diagrams

The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate follows a well-defined chemical transformation. The logical workflow for its synthesis and characterization is presented below.

Caption: Workflow for the synthesis and structural elucidation of the target compound.

This comprehensive guide provides the foundational knowledge for the synthesis and structural characterization of methyl 3-amino-4-methylthiophene-2-carboxylate, a crucial building block in medicinal chemistry and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of C7H9NO2S Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C7H9NO2S encompasses a group of structurally related isomers, primarily the ortho- and para-toluenesulfonamides (o-TS and p-TS) and N-methylbenzenesulfonamide. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.[1] A thorough understanding of their physical and chemical properties is paramount for their effective application and for the development of new synthetic methodologies and therapeutic agents. This guide provides a comprehensive overview of the key physicochemical characteristics of these isomers, detailed experimental protocols for their analysis, and a discussion of their chemical reactivity and biological significance.

Introduction

The toluenesulfonamide isomers, with the shared molecular formula C7H9NO2S and a molecular weight of approximately 171.22 g/mol , exhibit distinct physical and chemical properties owing to the different substitution patterns on the benzene ring or the sulfonamide group.[2][3] Para-toluenesulfonamide (p-TS) is a white crystalline solid, while ortho-toluenesulfonamide (o-TS) also presents as a colorless crystalline powder.[4][5] N-methylbenzenesulfonamide is another key isomer with the same molecular formula. These compounds are widely utilized in organic synthesis, with p-TS, for instance, being a key precursor in the production of certain drugs and a plasticizer for thermosetting resins.[4] This document aims to provide a detailed technical resource on the properties and analysis of these important chemical entities.

Physical Properties

The physical properties of the C7H9NO2S isomers are summarized in the tables below for easy comparison. These properties are critical for determining appropriate handling, storage, and processing conditions.

Table 1: Physical Properties of o-Toluenesulfonamide (CAS: 88-19-7)

| Property | Value | Reference |

| Molecular Weight | 171.22 g/mol | [6] |

| Melting Point | 156-158 °C | [7] |

| Boiling Point | 221 °C | [7] |

| Density | 1.2495 g/cm³ (estimate) | [7] |

| Water Solubility | 1.6 g/L at 25 °C | [7][8] |

| Appearance | Colorless crystals or white powder | [7][8] |

| pKa | 10.17 ± 0.60 | [7] |

Table 2: Physical Properties of p-Toluenesulfonamide (CAS: 70-55-3)

| Property | Value | Reference |

| Molecular Weight | 171.22 g/mol | [3] |

| Melting Point | 134-137 °C | [9] |

| Boiling Point | 221 °C at 10 mmHg | [9] |

| Density | 1.2495 g/cm³ (rough estimate) | [9] |

| Water Solubility | 0.32 g/100 mL at 25 °C | [9] |

| Appearance | White crystalline powder | [10] |

| Flash Point | 202 °C | [9] |

| Vapor Pressure | 0.000096 mmHg | [3] |

Table 3: Physical Properties of N-Methylbenzenesulfonamide (CAS: 5183-78-8)

| Property | Value | Reference |

| Molecular Weight | 171.22 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| Purity | >98.0% (GC) |

Chemical Properties and Reactivity

The chemical behavior of the C7H9NO2S isomers is dictated by the sulfonamide functional group and the aromatic ring.

General Reactivity: The sulfonamide group imparts both acidic and basic characteristics to the molecule. The hydrogen on the nitrogen atom is weakly acidic and can be removed by a strong base. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. The sulfonyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution.

Stability: o- and p-toluenesulfonamide are generally stable under normal conditions.[4] However, they can decompose at high temperatures, emitting toxic fumes of nitrogen and sulfur oxides.[3] They should be stored away from strong oxidizing agents and bases to prevent violent reactions.[5]

Hazardous Reactions: Contact with strong oxidizing agents can lead to vigorous reactions. The dust of the crystalline powder can form flammable mixtures in the air.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment of a solid organic compound. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0 °C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely grind a small amount of the C7H9NO2S isomer using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Determination of Solubility

Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

Solvents: Water, ethanol, acetone, 5% aq. NaOH, 5% aq. HCl

Procedure:

-

Initial Solubility Test: To a test tube, add approximately 10-20 mg of the C7H9NO2S isomer.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observation: Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent. If a significant portion remains undissolved, it is considered insoluble.

-

Acid-Base Solubility: If the compound is insoluble in water, test its solubility in 5% aq. NaOH and 5% aq. HCl to determine the presence of acidic or basic functional groups, respectively. A water-insoluble compound that dissolves in 5% NaOH is likely acidic, while one that dissolves in 5% HCl is likely basic.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For sulfonamides, reversed-phase HPLC is commonly employed.

Apparatus:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[11]

-

Sample vials

Procedure:

-

Standard Preparation: Prepare standard solutions of the C7H9NO2S isomers of known concentrations in a suitable solvent (e.g., a mixture of acetonitrile and water).[11]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of water (with an acid modifier like formic or acetic acid) and acetonitrile.[11][12][13]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.[12]

-

Detection Wavelength: Set at a wavelength where the sulfonamides exhibit strong absorbance, typically around 270-278 nm.[11][12]

-

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

Differential Scanning Calorimetry (DSC) Analysis

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point and enthalpy of fusion.[14][15]

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-15 mg of the C7H9NO2S isomer into an aluminum DSC pan.[16]

-

Encapsulation: Seal the pan hermetically.

-

DSC Program:

-

Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for p-toluenesulfonamide in inducing tumor cell death through lysosomal membrane permeabilization (LMP).[3]

Caption: p-TSA induced lysosomal membrane permeabilization pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a C7H9NO2S isomer.

Caption: Workflow for physicochemical characterization of C7H9NO2S.

Conclusion

The isomers of C7H9NO2S, particularly o- and p-toluenesulfonamide and N-methylbenzenesulfonamide, are compounds of significant industrial and pharmaceutical interest. Their distinct physical and chemical properties, as detailed in this guide, are fundamental to their synthesis, handling, and application. The provided experimental protocols offer a robust framework for the characterization of these and similar compounds. The elucidation of the biological activity of p-toluenesulfonamide highlights the potential for these structures in drug discovery and development. This technical guide serves as a valuable resource for researchers and professionals working with these versatile chemical entities.

References

- 1. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 2. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 5. OPTSA – Chemical Stability for Wood-Based Material Products [penpet.com]

- 6. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. chembk.com [chembk.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. mdpi.com [mdpi.com]

- 14. web.williams.edu [web.williams.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

Technical Guide: Spectroscopic Profile of Methyl 3-amino-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1), a key intermediate in pharmaceutical synthesis. The information presented herein includes detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a visual representation of the analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: methyl 3-amino-4-methylthiophene-2-carboxylate[1]

-

Appearance: Solid with a melting point of 85-88 °C.

-

SMILES: CC1=CSC(=C1N)C(=O)OC[1]

-

InChI Key: YICRPERKKBDRSP-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate.

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Method | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

| Molecular Ion (M+) | 171 m/z | [1] |

| Major Fragments (m/z) | 139 (Top Peak), 140 (3rd Highest) | [1] |

| Exact Mass | 171.03539970 Da | [1] |

Table 2: Infrared (IR) Spectroscopy Data

| Method | Instrument | Technique | Source of Spectrum |

| Attenuated Total Reflectance (ATR) | Bruker Tensor 27 FT-IR | ATR-Neat | Bio-Rad Laboratories, Inc. / TCI Chemicals India Pvt. Ltd.[1] |

Note: Specific peak assignments were not available in the searched literature. General expected peaks would include N-H stretching for the amine, C=O stretching for the ester, and C-S stretching for the thiophene ring.

Table 3: Nuclear Magnetic Resonance (NMR) Data

Note: Detailed ¹H and ¹³C NMR data for Methyl 3-amino-4-methylthiophene-2-carboxylate were not explicitly found in the public domain search results. The following data is for a structurally similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate , and can be used for estimation of chemical shifts.[4]

¹H NMR (400 MHz, CDCl₃) of Ethyl 2-amino-4-methylthiophene-3-carboxylate [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 6.07 | s | 2H | -NH₂ |

| 5.82 | s | 1H | Thiophene-H |

| 4.29 | q | 2H | -OCH₂CH₃ |

| 2.28 | s | 3H | Thiophene-CH₃ |

| 1.35 | t | 3H | -OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃) of Ethyl 2-amino-4-methylthiophene-3-carboxylate [4]

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| 166.13 | C=O (Ester) |

| 164.17, 136.71, 106.72, 102.85 | Thiophene carbons |

| 59.54 | -OCH₂CH₃ |

| 18.40 | Thiophene-CH₃ |

| 14.40 | -OCH₂CH₃ |

Experimental Protocols

3.1 Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [5][6][7]

This protocol describes a common method for the synthesis of the title compound.

-

Reactants:

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

-

Hydroxylamine hydrochloride

-

Solvent (e.g., Acetonitrile or N,N-dimethylformamide)

-

Ammonia water (for work-up)

-

Diethyl ether (for extraction)

-

Sodium sulfate (for drying)

-

-

Procedure:

-

Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in the chosen solvent (e.g., acetonitrile, ~7.5 mL per g of starting material).

-

Add hydroxylamine hydrochloride (1.0 eq) to the solution.

-

Heat the mixture to reflux (for acetonitrile) or 70-90°C (for DMF) and maintain for approximately 4-5 hours.[6][7]

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

After completion, cool the reaction mixture. If using acetonitrile, cooling in an ice bath and adding dry ether may precipitate the product or an intermediate.[5][7]

-

For work-up, the solvent can be evaporated under reduced pressure. The residue is then treated with 25% ammonia water and stirred.[6]

-

The solid product is collected by filtration, washed with water, and dried to yield Methyl 3-amino-4-methylthiophene-2-carboxylate.[6]

-

Alternatively, the aqueous layer after basification can be extracted with diethyl ether, the combined organic extracts dried over sodium sulfate, filtered, and evaporated to yield the final product.[5]

-

3.2 Spectroscopic Characterization

-

Mass Spectrometry (GC-MS): The compound is introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into a mass spectrometer, where it is ionized (typically by electron ionization) and the resulting fragments are detected.

-

Infrared Spectroscopy (ATR-IR): A small amount of the solid sample is placed directly on the ATR crystal of an FT-IR spectrometer (e.g., a Bruker Tensor 27). The IR spectrum is then recorded over the standard range (e.g., 4000-400 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Reactions of 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile reactivity and the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth review of the synthesis and reactions of 2-aminothiophenes, with a focus on practical experimental protocols and quantitative data to support researchers in their laboratory work and drug discovery efforts.

Synthesis of 2-Aminothiophenes: The Gewald Reaction and Beyond

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction offers an efficient route to this important heterocyclic core.[2]

The Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or a related active methylene compound in the presence of elemental sulfur and a base.[4]

Reaction Mechanism:

The reaction mechanism is generally understood to proceed through three main stages:[2][4]

-

Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[4]

-

Sulfur Addition: Elemental sulfur adds to the intermediate. The precise mechanism of this step is complex and may involve polysulfide intermediates.[5]

-

Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization and aromatization to yield the stable 2-aminothiophene product.[2][4]

Caption: Generalized workflow of the Gewald reaction mechanism.

Experimental Protocols:

General One-Pot Synthesis of 2-Aminothiophenes [2]

-

Materials:

-

Carbonyl compound (ketone or aldehyde)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

Base (e.g., morpholine, triethylamine)

-

Solvent (e.g., ethanol, methanol)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

-

Add a suitable solvent, such as ethanol or methanol (20-30 mL).

-

Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

Microwave-Assisted Gewald Synthesis [6]

-

Materials:

-

Aldehyde or ketone

-

Active methylene nitrile

-

Elemental sulfur

-

Base (e.g., pyrrolidine, morpholine)

-

Solvent (e.g., DMF, ethanol)

-

-

Procedure:

-

To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

-

Add the appropriate solvent (3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).

-

After cooling, transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate (20 mL), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Data Presentation: Scope of the Gewald Reaction

The Gewald reaction is compatible with a wide range of substrates. The following tables summarize representative yields for the synthesis of various 2-aminothiophenes.

Table 1: Gewald Synthesis of 2-Aminothiophenes using KF-Alumina as a Base. [7]

| R¹ | R² | X | Yield (%) (Microwave) | Yield (%) (Conventional) |

| Me | Me | CO₂Et | 57 | 53 |

| Me | CO₂Et | CO₂Et | 58 | 50 |

| Me | CO₂Et | CN | 58 | 55 |

| Ph | H | CO₂Et | 61 | 55 |

| Ph | H | CN | 66 | 61 |

| H | Et | CO₂Et | 62 | 48 |

Table 2: L-Proline Catalyzed Gewald Synthesis of 2-Aminothiophenes. [8]

| Carbonyl Compound | Nitrile | Yield (%) |

| Cyclohexanone | Malononitrile | 84 |

| Cyclopentanone | Malononitrile | 81 |

| Acetone | Malononitrile | 75 |

| Cyclohexanone | Ethyl Cyanoacetate | 78 |

| Cyclopentanone | Ethyl Cyanoacetate | 72 |

Alternative Synthetic Routes

While the Gewald reaction is dominant, other methods for synthesizing 2-aminothiophenes exist. One notable example is the copper-catalyzed addition/oxidative cyclization of alkynoates with thioamides, which provides a direct route to polysubstituted 2-aminothiophenes.[9][10]

Reactions of 2-Aminothiophenes

The 2-aminothiophene core is a versatile platform for further chemical modifications, enabling the synthesis of a vast array of derivatives with diverse properties.

Caption: Key reaction pathways of 2-aminothiophenes.

N-Functionalization

The amino group of 2-aminothiophenes readily undergoes various functionalization reactions.

N-Acylation:

-

Experimental Protocol: [11]

-

Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in tetrahydrofuran (THF, 12 mL).

-

Add triethylamine (10 mmol).

-

Slowly add a solution of the desired acyl chloride (e.g., 2-(thiophen-2-yl)acetyl chloride, 11 mmol) in THF (10 mL).

-

Stir the reaction mixture at room temperature for 15 hours.

-

Filter the mixture to remove the salt byproduct.

-

The solid product is washed with water, filtered, dried, and recrystallized from a suitable solvent like acetonitrile.

-

N-Alkylation:

N-alkylation of 2-aminothiophenes can be challenging but can be achieved under specific conditions, often requiring protection of the amino group followed by alkylation.[12][13]

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic attack, typically at the C5 position.[14]

Cyclization Reactions: Synthesis of Thieno[2,3-d]pyrimidines

2-Aminothiophenes are excellent precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in drug discovery.[1][15][16][17]

Experimental Protocol for the Synthesis of 4-aminothieno[2,3-d]pyrimidines: [1]

-

Materials:

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

-

Formamide

-

-

Procedure:

-

Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

-

Add an excess of formamide (20 mL).

-

Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

-

Allow the reaction mixture to cool to room temperature overnight.

-

The product precipitates and is collected by filtration, washed with water, and dried.

-

Applications in Drug Discovery

2-Aminothiophene derivatives exhibit a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry.[18] They are found in numerous biologically active compounds and approved drugs.

Table 3: Biological Activities of 2-Aminothiophene Derivatives.

| Compound Class | Biological Activity | Reference(s) |

| Thieno[2,3-d]pyrimidines | Anticancer (PI3K inhibitors) | [15] |

| Substituted 2-aminothiophenes | Antileishmanial | [19] |

| 2-Aminothiophene-3-carboxamides | Antibacterial, Antioxidant | [20] |

| General 2-aminothiophenes | Antimicrobial | [18][21] |

The versatile synthesis and reactivity of 2-aminothiophenes, coupled with their significant pharmacological properties, ensure their continued importance in the development of new therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 9. Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.monash.edu [research.monash.edu]

- 13. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. ijpbs.com [ijpbs.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpscr.info [ijpscr.info]

The Core of Innovation: A Technical Guide to Substituted Thiophene Intermediates in Drug Discovery

Introduction: Discovered in 1882 by Viktor Meyer as a contaminant in benzene, thiophene, a sulfur-containing five-membered heterocyclic compound, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[1][4] Substituted thiophene intermediates are now integral to the development of a wide array of therapeutics, demonstrating a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][5][6][7] This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of these versatile intermediates for researchers, scientists, and professionals in the field of drug development.

The Significance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring, meaning it has similar physicochemical properties, which allows it to often substitute for a benzene ring in a drug molecule without loss of biological activity.[8] This property, combined with its distinct electronic characteristics and ability to form strong interactions with biological targets, makes it a highly valuable component in drug design.[1] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of the drug molecule to its target receptor.[1]

The versatility of the thiophene nucleus is evident in the number of U.S. FDA-approved drugs that incorporate this moiety.[1][4] Analysis reveals that at least 26 drugs containing a thiophene ring have been approved for various therapeutic classes.[1] These drugs target a wide range of conditions, from cardiovascular diseases and cancer to neurological disorders and infections, underscoring the scaffold's broad therapeutic applicability.[1][5][7]

Key Therapeutic Areas for Thiophene-Based Drugs

Substituted thiophenes have made a significant impact across numerous medical fields:

-

Oncology: Thiophene derivatives have been developed as potent inhibitors of various kinases, such as VEGFR-2 and PI3K, which are critical for cancer cell proliferation and survival.[9][10][11] They are also key components of apoptosis modulators and tubulin polymerization inhibitors.[1][12]

-

Anti-inflammatory: Several non-steroidal anti-inflammatory drugs (NSAIDs), including tiaprofenic acid and tenoxicam, feature a thiophene core.[1][13] These compounds often target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[1][13]

-

Cardiovascular: Thiophene-based antiplatelet agents like clopidogrel and ticlopidine are widely used to prevent blood clots and reduce the risk of heart attack and stroke.[1]

-

Neurological Disorders: The lipophilicity of the thiophene ring aids in crossing the blood-brain barrier, making it a suitable scaffold for drugs targeting the central nervous system.[1] Examples include the antipsychotic olanzapine and the anticonvulsant tiagabine.[1][14]

-

Infectious Diseases: The thiophene nucleus is present in various antimicrobial and antifungal agents, such as cefoxitin and sertaconazole.[1]

Quantitative Analysis of Thiophene-Based Kinase Inhibitors

To illustrate the potency of substituted thiophenes, the following table summarizes the half-maximal inhibitory concentrations (IC50) of selected thiophene derivatives against key oncogenic kinases. Sorafenib, a well-established multi-kinase inhibitor, is included for comparison.

| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |

| Thiophene Derivative 4c | VEGFR-2 | 0.075 | - | - |

| AKT | 4.60 | - | - | |

| Thiophene Derivative 1312 | - | - | SGC-7901 | 0.340 |

| Sorafenib (Reference) | VEGFR-2 | 0.090 | - | - |

| BRAF | 0.020 | - | - |

Data compiled from multiple sources.[9][12]

Synthesis of Substituted Thiophene Intermediates

The creation of thiophene derivatives is achieved through several well-established synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed methods.

Classical Synthetic Methods:

-

Paal-Knorr Synthesis: This reaction involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to form the thiophene ring.[2][15][]

-

Gewald Aminothiophene Synthesis: A versatile and widely used method, the Gewald reaction is a multi-component reaction involving an α-methylene carbonyl compound, a cyano-ester, and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[1][6][15][17]

-

Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxythiophene derivatives through the reaction of α-keto esters with thiourea or other sulfur sources.[6][]

-

Hinsberg Synthesis: This synthesis involves the reaction of diketones with sulfurizing agents like phosphorus pentasulfide to form thiophene rings.[6][]

Modern Synthetic Methods:

-

Metal-Catalyzed Cross-Coupling: Techniques such as Suzuki and Stille couplings have become indispensable for creating C-C bonds and introducing diverse substituents onto the thiophene ring.

-

C-H Activation: Direct functionalization of the thiophene C-H bonds offers a more atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials.

-

Multi-Component Reactions (MCRs): Building on the principles of the Gewald reaction, modern MCRs allow for the one-pot synthesis of complex thiophene derivatives with high efficiency, reducing waste and simplifying synthetic processes.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. Below are representative protocols for two key synthetic methods.

Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes the synthesis of a substituted 2-aminothiophene, a common intermediate in drug development, based on the Gewald reaction.[17]

-

Materials:

-

Ethyl cyanoacetate

-

Acetylacetone

-

Elemental sulfur

-

Diethylamine (base)

-

Ethanol (solvent)

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethanol (50 mL), followed by ethyl cyanoacetate (0.1 mol), acetylacetone (0.1 mol), and elemental sulfur (0.1 mol).

-

Cool the mixture in an ice bath.

-

Slowly add diethylamine (0.1 mol) dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Characterization:

-

The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

-

Protocol 2: Synthesis of 2-Thienyl Isocyanate via Curtius Rearrangement

This protocol outlines the synthesis of a reactive thiophene intermediate, 2-thienyl isocyanate, which is a valuable building block for creating urea and carbamate derivatives.[18]

-

Step 1: Synthesis of Thiophene-2-carbonyl azide

-

Materials: Thiophene-2-carbonyl chloride, sodium azide, acetone, water, ice bath.

-

Procedure: Dissolve thiophene-2-carbonyl chloride (1 equivalent) in acetone. In a separate flask, dissolve sodium azide (1.1 equivalents) in water. Cool the sodium azide solution in an ice bath to 0-5 °C. Slowly add the thiophene-2-carbonyl chloride solution to the cooled sodium azide solution with vigorous stirring. Continue stirring for 1-2 hours at 0-5 °C. The product, thiophene-2-carbonyl azide, will precipitate. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[18]

-

-

Step 2: Thermal Rearrangement to 2-Thienyl Isocyanate

-

Materials: Thiophene-2-carbonyl azide, anhydrous toluene, heating mantle, condenser, nitrogen atmosphere setup.

-

Procedure: Suspend the dried thiophene-2-carbonyl azide in anhydrous toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere. Heat the suspension to reflux (approx. 110 °C). The reaction progress can be monitored by the evolution of nitrogen gas. The reaction is typically complete within 1-2 hours.[18] The resulting solution of 2-thienyl isocyanate can be used directly for subsequent reactions.

-

Thiophene Intermediates in Signaling Pathway Modulation

A key application of substituted thiophenes in drug development is the inhibition of cellular signaling pathways that are dysregulated in diseases like cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[11] Highly selective thiophene-based inhibitors have been designed to target PI3K, preventing the downstream activation of AKT and mTOR, thereby halting tumor progression.[11]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. sciensage.info [sciensage.info]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. benchchem.com [benchchem.com]

- 10. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journalwjarr.com [journalwjarr.com]

- 15. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 17. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 18. benchchem.com [benchchem.com]

The Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets. This five-membered heterocyclic ring, substituted with an amino group, serves as a versatile pharmacophore, leading to the development of compounds with a broad spectrum of therapeutic activities. This technical guide provides a comprehensive overview of the biological importance of the aminothiophene core, with a focus on its applications in anticancer, anti-inflammatory, and antimicrobial drug design. The content herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activity of Aminothiophene Derivatives

Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and survival.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative aminothiophene derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivatives | |||

| Compound 2b | Hep3B (Liver) | 5.46 | [1] |

| Compound 2d | Hep3B (Liver) | 8.85 | [1] |

| Compound 2e | Hep3B (Liver) | 12.58 | [1] |

| Fused Thiophene Derivatives | |||

| Compound 3b | HepG2 (Liver) | 3.105 | [2] |

| Compound 3b | PC-3 (Prostate) | 2.15 | [2] |

| Compound 4c | HepG2 (Liver) | 3.023 | [2] |

| Compound 4c | PC-3 (Prostate) | 3.12 | [2] |

| Naphtho[2,1-b]thiophene Derivatives | |||

| Acrylonitrile 8 | HeLa (Cervical) | 0.33 | [3] |

| Acrylonitrile 11 | HeLa (Cervical) | 0.21 | [3] |

| Cyclic Analogue 15 | HeLa (Cervical) | 0.65 | [3] |

| Cyclic Analogue 17 | HeLa (Cervical) | 0.45 | [3] |

Key Signaling Pathways in Anticancer Activity

1.2.1. BCR-ABL Kinase Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Aminothiophene-based compounds have been investigated as inhibitors of this key oncogenic driver. The signaling cascade initiated by BCR-ABL involves the activation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which promote cell proliferation and inhibit apoptosis.

Caption: BCR-ABL signaling pathway and the inhibitory action of aminothiophene derivatives.

1.2.2. NRF2 Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. In some cancers, the NRF2 pathway is constitutively active, promoting cell survival and resistance to chemotherapy. Certain aminothiophene derivatives have been shown to modulate this pathway. Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Under oxidative stress, NRF2 dissociates from KEAP1 and translocates to the nucleus, where it activates the transcription of antioxidant response element (ARE)-dependent genes.

Caption: The NRF2 signaling pathway and its modulation by aminothiophene compounds.

Experimental Protocols for Anticancer Activity Assessment

1.3.1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aminothiophene derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

1.3.2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Protocol:

-

Cell Treatment: Treat a monolayer of cancer cells with the aminothiophene compounds for a specified duration.

-

Cell Plating: After treatment, trypsinize the cells, count them, and plate a known number of cells into new culture dishes. The number of cells plated will depend on the expected survival rate.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Colony Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

1.3.3. PARP Cleavage Western Blot Assay

This assay is used to detect apoptosis, or programmed cell death, induced by the test compounds.

Principle: Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by caspases during apoptosis. The detection of the cleaved PARP fragment by Western blot is a hallmark of apoptosis.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the aminothiophene derivatives. After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody that recognizes both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Anti-inflammatory Activity of Aminothiophene Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Aminothiophene derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Quantitative Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected aminothiophene analogs.

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 1 | Oxidative Burst (Neutrophils) | 121.47 | [4][5] |

| Compound 2 | Oxidative Burst (Neutrophils) | 412 | [4] |

| Compound 3 | Oxidative Burst (Neutrophils) | 323 | [4] |

| Compound 4 | Oxidative Burst (Neutrophils) | 348 | [4] |

| Compound 5 | Oxidative Burst (Neutrophils) | 422 | [4][5] |

| Compound 6 | Oxidative Burst (Neutrophils) | 396 | [4] |

| 3-Aminothiophene-2-Acylhydrazones | ID50 (µmol/Kg) | ||

| Compound 5a | Carrageenan-induced peritonitis | 7.2 ± 1.8 | [6] |

| Compound 5d | Carrageenan-induced peritonitis | 5.2 ± 2.0 | [6] |

Mechanism of Anti-inflammatory Action: COX/LOX Inhibition

The arachidonic acid cascade is a major pathway in the inflammatory response. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in this pathway, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Dual inhibition of COX and 5-LOX is a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs.

Caption: Inhibition of the arachidonic acid cascade by dual COX/LOX aminothiophene inhibitors.

Experimental Protocols for Anti-inflammatory Activity Assessment

2.3.1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which is detected colorimetrically.

Protocol:

-

Reagent Preparation: Prepare reaction buffer, heme, and the COX-1 or COX-2 enzyme solution.

-

Inhibitor Incubation: Add the aminothiophene derivative to the enzyme solution and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Colorimetric Detection: After a specific incubation time, add a chromogenic substrate (e.g., TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

2.3.2. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This fluorometric assay measures the inhibition of 5-LOX activity by monitoring the production of its products.

Protocol:

-

Reagent Preparation: Prepare LOX assay buffer, a fluorescent probe, and the 5-LOX enzyme.

-

Inhibitor Incubation: Add the test compound to the enzyme solution.

-

Reaction Initiation: Add the LOX substrate to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode.

-

Data Analysis: Calculate the rate of the reaction and the percentage of inhibition to determine the IC50 value.

Antimicrobial Activity of Aminothiophene Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Aminothiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various aminothiophene derivatives against pathogenic microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Benzo[b]thiophene Derivatives | |||||

| Compound 25 | Staphylococcus aureus | 16 | Candida albicans | 16 | [7] |

| Compound 26 | Staphylococcus aureus | 16 | Candida albicans | 16 | [7] |

| Compound 19 | Bacillus cereus | 128 | Candida albicans | 128 | [7] |

| Thiophene Derivatives | |||||

| Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 (µM/ml) | [8] | ||

| Compound S4 | C. albicans, A. niger | 0.91 (µM/ml) | [8] | ||

| Benzo[b]thiophene Derivatives with PMB | |||||

| Various Derivatives | Escherichia coli | 8-64 | [9] |

Experimental Protocol for Antimicrobial Activity Assessment

3.2.1. Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the aminothiophene derivative and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) from a fresh culture.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity).

Caption: A generalized workflow for the discovery and development of aminothiophene-based drugs.

Synthesis of the Aminothiophene Scaffold: The Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers a straightforward route to this valuable scaffold.

Reaction Scheme: The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

General Protocol:

-

Reactant Mixture: To a suitable solvent (e.g., ethanol, DMF), add the ketone or aldehyde, the α-cyanoester, and elemental sulfur.

-

Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

-

Work-up and Purification: After the reaction is complete, the product is usually isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Conclusion

The aminothiophene scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility via the Gewald reaction, coupled with its ability to interact with a diverse range of biological targets, ensures its continued importance in the quest for novel and effective therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to harness the full potential of this remarkable heterocyclic core. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly lead to the development of next-generation aminothiophene-based drugs with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents | MDPI [mdpi.com]

- 8. brimr.org [brimr.org]

- 9. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]

Functionalized Dihydrothiophenes: A Technical Guide to Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrothiophenes, five-membered heterocyclic organosulfur compounds, represent a class of versatile scaffolds with significant potential across multiple scientific disciplines. As partially saturated precursors to thiophenes, their unique structural and electronic properties, combined with the ease of functionalization, make them highly valuable building blocks. This technical guide explores the core research applications of functionalized dihydrothiophenes, with a deep dive into their roles in medicinal chemistry and advanced materials science. It provides an overview of their synthesis, biological activities, and physical properties, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their discovery and development endeavors.

Introduction to Dihydrothiophenes

Dihydrothiophenes are organosulfur heterocycles that exist as two primary isomers: 2,3-dihydrothiophene and 2,5-dihydrothiophene.[1] These structures serve as crucial intermediates, offering a pathway to highly functionalized thiophene units—a privileged pharmacophore in medicinal chemistry and a cornerstone of organic electronics.[2][3] The ability to introduce a wide array of functional groups onto the dihydrothiophene ring allows for the precise tuning of a molecule's steric, electronic, and physical properties. This adaptability is central to their application in designing novel therapeutic agents and high-performance materials.[2][4]

Applications in Medicinal Chemistry and Drug Development

The thiophene nucleus is a well-established component in numerous FDA-approved drugs.[3] Functionalized dihydrothiophenes serve as key precursors and bioisosteres in the design of new therapeutic agents, offering pathways to novel chemical entities with diverse pharmacological activities.[5][6][7]

Anticancer Activity

Dihydrothiophene derivatives have emerged as a promising class of anticancer agents.[8] Specific functionalization of the dihydrothiophene core can lead to compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines.

One notable area of investigation involves the synthesis of 2-amino-4,5-dihydrothiophenes, which can be readily prepared through multicomponent reactions like the Gewald synthesis.[9][10] These scaffolds can be further modified to interact with specific biological targets. For instance, certain derivatives have been evaluated by the National Cancer Institute (NCI) and have shown broad-spectrum anticancer activity.[10] Compound 8e from one such study demonstrated potent growth inhibition at sub-micromolar concentrations across a panel of cancer cell lines.[10] The mechanism for some derivatives is linked to the modulation of pathways involving Retinoic acid receptor-related orphan receptors (RORs), which are key targets in cancer progression.[8]

The process of identifying and optimizing a dihydrothiophene-based drug candidate follows a structured workflow from initial synthesis to preclinical evaluation.

Caption: A generalized workflow for the discovery of dihydrothiophene-based therapeutic agents.

Anti-inflammatory and Other Biological Activities

Functionalized thiophenes, often derived from dihydrothiophene precursors, are known to exhibit potent anti-inflammatory properties.[11][12] Commercial drugs like Tinoridine and Tiaprofenic acid are based on the thiophene scaffold.[11] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12] The structural versatility of dihydrothiophenes allows for the design of derivatives that can selectively target these enzymes.

Beyond anticancer and anti-inflammatory effects, these compounds have been investigated for a wide range of other therapeutic applications, including:

Quantitative Biological Activity Data

The following table summarizes quantitative data for select functionalized dihydrothiophene and thiophene derivatives, highlighting their therapeutic potential.

| Compound ID | Target/Assay | Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |

| Compound 8e | Anticancer (Growth Inhibition) | NCI-60 Panel | GI₅₀ (Median) | 1.35 | [10] |

| Compound 8e | Anticancer (Growth Inhibition) | Leukemia (RPMI-8226) | GI₅₀ | 0.411 | [10] |

| Compound 8e | Anticancer (Growth Inhibition) | CNS Cancer (SNB-75) | GI₅₀ | 0.493 | [10] |

| Compound 1 | 5-Lipoxygenase (5-LOX) Inhibition | In Vitro Enzyme Assay | IC₅₀ | 29.2 | [11] |

| Compound 8i | Antioxidant (DPPH Scavenging) | Chemical Assay | IC₅₀ | 18.2 | [8] |

Applications in Materials Science

Dihydrothiophenes, particularly 2,5-dihydrothiophene, are critical precursors for synthesizing organic semiconductors used in next-generation electronics.[2] Their ability to be converted into highly functionalized, π-conjugated systems makes them indispensable for creating materials for flexible, lightweight, and cost-effective devices.[2][14]

Organic Semiconductors and Electronics

The primary application in this domain is as a building block for π-conjugated polymers and small molecules.[2]

-

Precursors to Functionalized Thiophenes: 2,5-dihydrothiophene can be readily oxidized to form the aromatic thiophene ring. Crucially, functional groups can be installed prior to aromatization, enabling the synthesis of precisely tailored monomers.[2]

-

Monomers for Polymerization: Functionalized dihydrothiophene derivatives are key monomers for producing conducting polymers. The most prominent example is 3,4-ethylenedioxythiophene (EDOT), which is polymerized to create PEDOT, a polymer renowned for its high conductivity, stability, and transparency.[2]

These materials are integral components in a variety of organic electronic devices:

-

Organic Field-Effect Transistors (OFETs): Thiophene-based semiconductors form the active layer for charge transport.[2][14]

-

Organic Light-Emitting Diodes (OLEDs): They are used as hole-transporting layers to improve device efficiency and lifetime.[2][14]

-

Organic Photovoltaics (OPVs): They serve as electron-donor materials in the active layer of solar cells.[2]

The development of an organic electronic device involves a multi-step process from chemical synthesis to final device characterization.

Caption: Workflow from dihydrothiophene precursor to a characterized organic electronic device.

Tuning Photophysical and Electrochemical Properties

Functionalization is key to controlling the material properties. Introducing specific side chains or functional groups can:

-

Enhance Solubility: Long alkyl chains improve solubility in organic solvents, enabling solution-based processing techniques.[2]

-

Tune Energy Levels: Electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, which is critical for charge injection/extraction and for optimizing the performance of OPVs.[15]

-

Control Morphology: The choice of functional groups influences the solid-state packing of the molecules (e.g., herringbone vs. lamellar), which directly impacts charge carrier mobility.[15]

Quantitative Material Property Data

The table below presents key performance metrics for representative organic semiconductors derived from thiophene/dihydrothiophene precursors.